5-Methyloxazolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

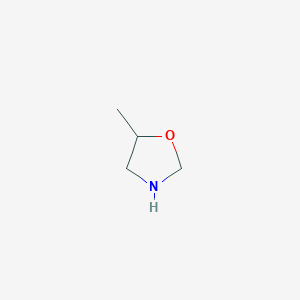

5-Methyloxazolidine is a heterocyclic organic compound with the molecular formula C4H9NO. It is a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloxazolidine typically involves the condensation reaction of simple amines, such as 2-aminoethanol, with aldehydes or ketones, such as formaldehyde. The reaction is carried out under anhydrous conditions to eliminate water and form the five-membered ring structure . The process can be summarized as follows:

Preparation of Materials: Isopropanolamine, formaldehyde, and 1,1,3,3-tetramethylguanidine are prepared. The molar ratio of isopropanolamine to formaldehyde to 1,1,3,3-tetramethylguanidine is 1:1.2-2.0:0.000065-0.0065.

Reaction Setup: Isopropanolamine and 1,1,3,3-tetramethylguanidine are added to a four-neck flask equipped with an electric stirrer and a condenser. Formaldehyde solution is slowly added in an ice-water bath.

Reaction Conditions: The mixture is kept at a controlled temperature for 4 hours, followed by cooling to room temperature.

Product Isolation: The final product is obtained by distilling under reduced pressure to remove water.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, product stability, and minimal byproducts. The use of catalysts and controlled reaction conditions ensures efficient production .

化学反応の分析

Types of Reactions

5-Methyloxazolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Oxazolidinones

Reduction: Amines

Substitution: Various substituted oxazolidines

科学的研究の応用

5-Methyloxazolidine has diverse applications in scientific research:

作用機序

The mechanism of action of 5-Methyloxazolidine involves its interaction with molecular targets through its reactive functional groups. In biological systems, it can inhibit protein synthesis by binding to the ribosomal subunits, preventing the formation of functional initiation complexes . This mechanism is similar to that of oxazolidinone antibiotics, which exhibit potent activity against multidrug-resistant pathogens .

類似化合物との比較

Similar Compounds

- 3,3’-Methylenebis[5-methyloxazolidine]

- 3,3’-Methylenebisoxazolidine

- N,N’-Methylenebis-morpholine

Uniqueness

This compound is unique due to its specific ring structure and functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers better properties in terms of effectiveness against microbial growth and stability under various conditions .

生物活性

5-Methyloxazolidine, a compound with significant biological activity, has garnered attention for its diverse applications in various fields, including biochemistry and toxicology. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is a cyclic amine that features a five-membered ring containing nitrogen. Its structural formula can be represented as follows:

This compound is known for its stability and reactivity, which contribute to its biological functions.

Biological Activities

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity, functioning effectively as a biocide. It has been shown to inhibit various bacterial strains, making it a candidate for use in disinfectants and preservatives. In laboratory settings, it demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, which is crucial for applications in healthcare and sanitation.

2. Toxicological Implications

The compound has been associated with toxicity in certain contexts. A case study reported an incident of accidental poisoning due to ingestion of a biodiesel preservative containing 3,3'-methylenebis(this compound). The patient exhibited severe symptoms, including laryngeal edema and metabolic acidosis, necessitating intensive medical intervention . This highlights the importance of handling this compound with caution.

3. Allergic Reactions

Occupational exposure to this compound has been linked to allergic contact dermatitis. A study involving patch tests revealed reactions in individuals exposed to formulations containing the compound, indicating its potential as an allergen in certain concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption: The compound interacts with microbial cell membranes, leading to increased permeability and ultimately cell death.

- Inhibition of Enzymatic Activity: It may inhibit specific enzymes critical for microbial metabolism, thereby hindering growth and proliferation.

Case Study 1: Accidental Poisoning

A notable case involved a 49-year-old male who ingested a biodiesel biocide containing 3,3'-methylenebis(this compound). The patient required emergency care due to severe laryngeal edema and metabolic complications. Intensive treatment included mechanical ventilation and administration of corticosteroids. Remarkably, the patient recovered fully after 21 days in the hospital .

Case Study 2: Occupational Exposure

In another instance, workers exposed to products containing this compound reported skin reactions consistent with allergic contact dermatitis. This prompted further investigation into workplace safety protocols regarding the use of this compound in industrial settings .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Toxicity Level | Allergic Potential |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 3,3'-Methylenebis(5-methyl oxazolidine) | Moderate | High | Yes |

| Other Alkaloids | Variable | Low to Moderate | Rare |

特性

IUPAC Name |

5-methyl-1,3-oxazolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVZPVWFLGXUAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。